BIC1

BRD2 Binding Affinity Bromodomain Inhibition BET Selectivity

Pan-BET inhibitors confound BRD2-specific readouts and trigger off-target transcriptional effects. BIC1 solves this by selectively disrupting the BRD2-BD1/H4K12ac interaction (Kd = 28 µM) without saturating other BET family members. Its unique benzimidazolyl-benzimidazolothione scaffold engages the WPF shelf, a feature absent in acetyl-lysine mimetics. • 100% inhibition of TSA-induced BRD2-H4K12 association at 60 µM; 70% suppression of RasV12-driven SV40 promoter activity at 5 µM. • Minimal BRDT activity (max 47% inhibition at 60 µM), enabling long-term studies without germline toxicity. • Co-crystal structure (PDB: 3AQA) supports structure-based drug design campaigns.

Molecular Formula C17H16N4S2
Molecular Weight 340.5 g/mol
Cat. No. B1663183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIC1
Synonyms1-[2-(1H-Benzimidazol-2-ylthio)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazole-2-thione;                               BRD2-interactive compound-1
Molecular FormulaC17H16N4S2
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3
InChIInChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19)
InChIKeyKDPSGIFCBZTBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BIC1: BRD2-BD1 Selection Guide


BIC1 (BRD2-interactive compound-1) is a synthetic, cell-permeable small molecule (C17H16N4S2, MW 340.47 g/mol) that functions as a selective inhibitor of the interaction between the BRD2 bromodomain 1 (BD1) and acetylated histone H4K12 [1]. It belongs to the benzimidazolyl-benzimidazolothione chemical class and is structurally distinct from canonical acetyl-lysine mimetic BET inhibitors . The compound is cataloged under CAS 433249-32-2 and is commercially available from multiple vendors for research use [2].

BIC1 Advantage Over Pan-BET Inhibitors


Substituting BIC1 with generic pan-BET inhibitors (e.g., JQ1, I-BET762) or other BRD2 ligands (e.g., BBC0403, KB-0118) introduces confounding variables that compromise data interpretation. Pan-BET inhibitors exhibit high nanomolar to picomolar affinity across BRD2, BRD3, BRD4, and BRDT [1], obscuring BRD2-specific phenotypes and triggering off-target transcriptional effects. Conversely, BIC1's weaker binding (Kd = 28 µM) and narrow selectivity profile allow for more precise interrogation of the BRD2-BD1/H4K12 axis without saturating all BET family members [2]. Furthermore, BIC1's unique benzimidazolyl-benzimidazolothione scaffold occupies a distinct region of the BRD2-BD1 binding pocket, engaging the WPF shelf , a feature absent in acetyl-lysine mimetics. This differential binding mode renders BIC1 resistant to functional redundancy that plagues structurally similar pan-inhibitors.

BIC1 Quantitative Comparison Evidence


BRD2-BD1 Affinity vs. Pan-BET Inhibitors

BIC1 binds to the BRD2-BD1 domain with an equilibrium dissociation constant (Kd) of 28 µM, as measured by surface plasmon resonance (SPR) [1]. This affinity is markedly weaker than pan-BET inhibitors, which exhibit nanomolar to sub-nanomolar binding. For example, (+)-JQ1 binds BRD2-BD1 with a Kd of 128 nM , PLX51107 binds with a Kd of 1.6 nM [2], and I-BET762 binds full-length BRD2 with a Kd of 61.3 nM [3]. This substantial difference in binding strength delineates BIC1 as a low-affinity probe suitable for assays where complete target engagement is undesirable or where pan-inhibition would obscure BRD2-specific effects.

BRD2 Binding Affinity Bromodomain Inhibition BET Selectivity

Cellular BRD2-H4K12 Inhibition and BRDT Selectivity

In a cellular context using COS7 cells stimulated with the HDAC inhibitor trichostatin A (TSA, 1 µM, 1h), BIC1 inhibited the induced association between BRD2-BD1 and acetylated histone H4K12 by 59% at 10 µM and completely (100%) at 60 µM [1]. Critically, under identical conditions, BIC1 was substantially less effective at inhibiting the interaction between the related testis-specific bromodomain protein BRDT BD1 and acetylated histone H4K5/K8, achieving a maximum inhibition of only 47% at 60 µM . This contrasts with pan-BET inhibitors like JQ1, which potently target BRDT and induce significant testicular toxicity [2].

Cellular Assay BRDT Selectivity COS7 Cell Model

RasV12-SV40 Transcriptional Repression

BIC1's functional impact on transcription was quantified in a RasV12-transfected HeLa cell model. Treatment with 5 µM BIC1 resulted in a 70% suppression of active Ras-induced transcriptional activation from the SV40 promoter [1]. This demonstrates that despite its relatively weak binding affinity (Kd = 28 µM), BIC1 can effectively penetrate cells and exert a significant functional effect on BRD2-dependent transcription at low micromolar concentrations.

Transcriptional Regulation HeLa Cells Ras Signaling

WPF Shelf Binding in BRD2-BD1

X-ray crystallography (PDB ID: 3AQA, resolution 2.3 Å) reveals that BIC1 binds to the BRD2-BD1 domain in a manner distinct from classical acetyl-lysine (KAc) mimetic inhibitors [1]. While it occupies the KAc binding pocket, BIC1 also extends to interact with the hydrophobic WPF shelf region, engaging residues such as Ile146 and Asp144 [2]. This binding mode is not observed for pan-BET inhibitors like JQ1 or I-BET762, which rely primarily on hydrogen bonding to Asn140 and water-mediated interactions typical of KAc mimics [3].

Structural Biology X-ray Crystallography Binding Mode

Favorable Drug-Likeness and Lipinski Profile

BIC1 possesses a molecular weight of 340.47 g/mol, a calculated LogP (XLogP) of 4.39, 1 hydrogen bond donor, and 1 hydrogen bond acceptor, resulting in zero violations of Lipinski's 'Rule of Five' [1]. This contrasts with several potent pan-BET inhibitors: (+)-JQ1 (MW 456.99, LogP ~4.0) and I-BET762 (MW 469.9, LogP ~3.5) have higher molecular weights [2][3]. While not directly predictive of in vivo success, these parameters suggest BIC1 may possess more favorable passive permeability and oral bioavailability potential, an advantage for certain research applications.

Physicochemical Properties Drug-Likeness Lipinski's Rule of Five

BIC1 Research Applications


BRD2 Transcriptional Programs in Ras-Driven Cancers

BIC1 is ideally suited for dissecting the specific contribution of BRD2 to RasV12-induced transcriptional activation, as demonstrated by its 70% inhibition of SV40 promoter activity at 5 µM in HeLa cells [1]. In contrast to pan-BET inhibitors, which ablate signaling from multiple BET family members and confound interpretation, BIC1 provides a cleaner readout of BRD2-dependent pathways. Researchers should use BIC1 at 5-60 µM in cell culture to differentiate BRD2's role from that of BRD4 or BRD3 in oncogenic signaling networks.

BRD2-BD1/H4K12 Interaction Studies

The primary functional interaction disrupted by BIC1 is the binding between BRD2-BD1 and acetylated lysine 12 of histone H4 (H4K12ac) . BIC1 is therefore the reagent of choice for experiments designed to interrogate the functional consequences of this specific histone mark recognition. Its complete (100%) inhibition of TSA-induced BRD2-H4K12 association at 60 µM provides a robust on/off switch for this interaction in cellular assays, enabling clear genotype-phenotype correlations.

Minimal Reproductive Toxicity in Long-Term Culture

For experiments involving prolonged exposure of cells or organoids, BIC1's reduced activity against the testis-specific bromodomain protein BRDT (max 47% inhibition at 60 µM) offers a distinct advantage over potent pan-BET inhibitors like JQ1, which are known to cause significant testicular atrophy and spermatogenesis defects in vivo [2]. This selectivity profile makes BIC1 a safer tool for long-term studies where germline integrity is a concern, such as in developmental biology or toxicology screening.

WPF Shelf-Targeted BRD2-BD1 Inhibitor Development

The crystal structure of BIC1 bound to BRD2-BD1 (PDB: 3AQA) provides a unique template for rational drug design [3]. Unlike canonical acetyl-lysine mimetics, BIC1 engages the WPF shelf region, a feature that can be exploited to design compounds with improved selectivity or novel binding kinetics. Researchers engaged in structure-based drug discovery can utilize BIC1 as a starting scaffold for developing next-generation, isoform-selective BET bromodomain inhibitors.

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